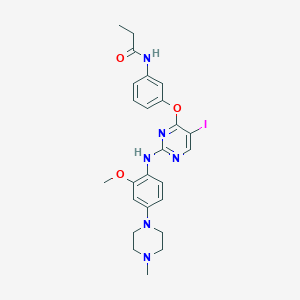
JH-IX-179
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-IX-179 is a novel type I ATP competitive, extremely potent and selective FLT3 inhibitor. JH-IX-179 has IC50 (FLT3, D835Y) = 4 nM; and IC50 (FLT3, ITD)=10nm. JH-IX-179 displays similar potency as crenolanib against FLT3-D835Y and FLT3-ITD transduced Ba/F3 cells as well as two human leukemia cell lines MOLM-13 and MOLM-14. However, JH-IX-179 is considerably more selective for FLT3 and FLT3 mutants than crenolanib. Furthermore, JH-IX-179 displayed very little human serum protein binding and effectively inhibited autophosphorylation of FLT3 and the activity of signaling molecules downstream of FLT3-D835Y and FLT3-ITD.
Scientific Research Applications
Scientific Research Applications of JH-IX-179
Overview of JH Studies
The Jackson Heart Study (JHS) represents a significant effort in understanding health disparities, particularly cardiovascular disease (CVD) in African-American communities. This study employs community-driven research strategies and offers insights that may revise our understanding of key factors in the current CVD epidemic (Taylor, 2005).
Advancements in Nanotechnology
In the realm of nanotechnology, JHS contributed to research on single-InN-nanowire nanogenerators, achieving significant outputs in voltage. This research has implications for the development of nanoscale devices and systems (Huang et al., 2010).
Nuclear Physics Research
In nuclear physics, the JHS has supported studies like the spectroscopic calculations of low-lying structures in exotic Os and W isotopes. This research contributes to our understanding of nuclear structure and reactions (Nomura et al., 2011).
Educational Applications
The JHS has also played a role in educational research, particularly in science education. Studies have focused on developing science domain-based learning tools integrated with local wisdom, aiming to improve science process skills and scientific attitudes in junior high school students (Dwianto et al., 2017).
Role in System Design and Safety
In the field of system design and safety, the JHS has contributed to the research and safety design of scientific research project management systems. These systems aim for easy maintenance, dynamic propagation, and strong expansibility, enhancing the efficiency and safety of scientific research management (Yang et al., 2015).
Impact on Electrokinetics
JHS research has also delved into electrokinetics, specifically examining the effect of Joule heating on electrokinetic transport. This research is crucial for applications with high electrical potential gradients or high ionic concentration buffer solutions (Çetin & Li, 2008).
Enhancing Scientific Literacy in Education
Another area of focus has been enhancing scientific literacy in junior high school science learning. Research in this area aims to train students to apply science learning results in decision-making for daily life challenges, thereby broadening their scientific literacy perspectives (Budiman et al., 2021).
Contributions to Juvenile Hormone Research
JHS research has also contributed to understanding the juvenile hormone (JH)-binding protein in Manduca sexta larvae. This study sheds light on the receptor necessary for the antimetamorphic effects of JH, enhancing our knowledge in developmental biology (Palli et al., 1994).
properties
Product Name |
JH-IX-179 |
|---|---|
Molecular Formula |
C26H24N6O |
Molecular Weight |
436.519 |
IUPAC Name |
3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one |
InChI |
InChI=1S/C26H24N6O/c1-31(2)8-3-9-32-15-19(14-29-32)16-4-6-20-22(10-16)25-24(26(20)33)21-7-5-17(11-23(21)30-25)18-12-27-28-13-18/h4-7,10-15,30H,3,8-9H2,1-2H3,(H,27,28) |
InChI Key |
JRJKATLTRNXYCE-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JH-IX-179; JH-IX 179; JH-IX179. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one](/img/structure/B1192876.png)
![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1192878.png)
![1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one](/img/structure/B1192889.png)